molecular formula C5H6ClN3O2 B2762575 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole CAS No. 133587-87-8

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole

Cat. No. B2762575
CAS RN: 133587-87-8
M. Wt: 175.57
InChI Key: ZADABFJLBASRIB-UHFFFAOYSA-N
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Description

“5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “5-(chloromethyl)” part suggests a chloromethyl group attached to the 5th carbon of the imidazole ring .


Synthesis Analysis

While specific synthesis methods for “5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole” are not available, similar compounds such as 5-(chloromethyl)furfural (CMF) can be produced from biomass via dehydration of fructose and other cellulose derivatives using hydrochloric acid . Another method involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes .


Molecular Structure Analysis

The molecular structure of “5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole” would likely involve an imidazole ring with a chloromethyl group attached to one carbon and a methyl group attached to another carbon .

Scientific Research Applications

Synthesis and Chemical Reactivity CMNI serves as a pivotal compound in the synthesis of novel imidazole derivatives through various chemical reactions. For instance, CMNI reacts with tertiary nitronate anions to afford 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, indicating a C-alkylation reaction according to the SRN1 mechanism followed by base-promoted nitrous acid elimination (Crozet et al., 1985). This process highlights the compound's utility in creating structurally diverse imidazole derivatives with potential biological activity.

Antiparasitic Activity The compound has demonstrated antiparasitic activity, as seen in α-Chloromethyl-2-methyl-5-nitro-1-imidazoleethanol, a derivative of CMNI, which exhibits chemotherapeutic effects against infections of rodents with various parasites (Grunberg et al., 1970). This suggests the potential of CMNI derivatives in developing treatments against parasitic infections.

Crystal Structure and Molecular Interactions Research on CMNI derivatives has also contributed to the understanding of halogen bonding in crystal structures. Studies have shown different modes of halogen bonding in CMNI derivatives, which influence the crystal packing and molecular interactions (Kubicki & Wagner, 2007). Such insights are valuable for the design of molecular materials with specific properties.

NMR and Molecular Structure Analysis The detailed investigation of CMNI's molecular structure, vibrational, electronic, NMR, and NBO analysis using ab initio HF and DFT calculations has provided insights into its electronic properties and stability. The study found that CMNI exhibited good nonlinear optical activity and identified reactive sites within the molecule (Sridevi & Velraj, 2012). Such studies are crucial for the development of new materials with potential applications in electronics and photonics.

Prodrug Development for Targeted Drug Delivery The compound's role in prodrug development for targeted drug delivery to hypoxic tissues has been explored, with CMNI derivatives showing potential for the selective release of therapeutic agents under reductive conditions (Parveen et al., 1999). This application is particularly relevant in cancer therapy, where targeted delivery can enhance treatment efficacy and reduce side effects.

properties

IUPAC Name

5-(chloromethyl)-1-methyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADABFJLBASRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole

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